methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate
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Overview
Description
Methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthalene core with a purine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate involves multiple steps, including the formation of the naphthalene core, the attachment of the purine derivative, and the final methylation. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate
- Methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate
Uniqueness
The uniqueness of methyl 6-[3-[[N’-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H32N10O7 |
---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C27H32N10O7/c1-43-25(41)14-7-13-3-4-15(9-16(13)17(38)8-14)36-27(42)31-6-2-5-30-26(29)32-10-18-20(39)21(40)24(44-18)37-12-35-19-22(28)33-11-34-23(19)37/h3-4,7-9,11-12,18,20-21,24,38-40H,2,5-6,10H2,1H3,(H2,28,33,34)(H3,29,30,32)(H2,31,36,42)/t18-,20?,21+,24-/m1/s1 |
InChI Key |
GJPQENHVEQGHGP-SHAXZFCKSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)NC(=O)NCCCNC(=NC[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N)O |
Canonical SMILES |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)NC(=O)NCCCNC(=NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N)O |
Origin of Product |
United States |
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